

Leucyl-phenylalanine chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to Leucyl-phenylalanine

Executive Summary

Leucyl-phenylalanine (Leu-Phe) is a dipeptide composed of the essential amino acids L-leucine and L-phenylalanine linked by a peptide bond. This guide provides a comprehensive technical overview of its chemical structure, stereoisomerism, physicochemical properties, synthesis, and purification. It further delves into its biological activities and applications, particularly within the realms of biochemistry and pharmaceutical development. Detailed, field-proven protocols for its synthesis and analysis are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to work with this dipeptide. The causality behind experimental choices is explained, ensuring a deep understanding of the methodologies. This document is grounded in authoritative scientific literature, with all key claims supported by in-text citations and a complete reference list.

Introduction

Dipeptides, the simplest members of the peptide family, are crucial molecules in numerous biological processes. They can act as signaling molecules, intermediates in protein metabolism, and serve as building blocks for larger polypeptides. Leucyl-phenylalanine, a dipeptide formed from the aliphatic amino acid leucine and the aromatic amino acid phenylalanine, has garnered significant interest due to its unique properties and biological activities. Understanding the fundamental characteristics of Leu-Phe is essential for its

application in fields ranging from medicinal chemistry to food science. This guide aims to provide a thorough technical resource for professionals working with or interested in this important biomolecule.

Chemical Structure and Stereochemistry

The chemical identity of Leucyl-phenylalanine is defined by its constituent amino acids and the peptide bond that joins them.

2.1. Molecular Structure

The most common form, L-Leucyl-L-phenylalanine, has a defined stereochemistry. The IUPAC name is (2S)-2-[[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid.^[1] The structure consists of a leucine residue, characterized by its isobutyl side chain, connected via an amide linkage from its carboxyl group to the amino group of a phenylalanine residue, which features a benzyl side chain.

Key Identifiers:

- Molecular Formula: C₁₅H₂₂N₂O₃^{[2][3]}
- Molecular Weight: 278.35 g/mol ^{[2][3]}
- CAS Number (L-Leu-L-Phe): 3063-05-6^{[1][2]}
- PubChem CID (L-Leu-L-Phe): 6992310^[1]

2.2. Stereoisomerism

Both leucine and phenylalanine are chiral amino acids (with the exception of the achiral glycine). This chirality gives rise to four possible stereoisomers of Leucyl-phenylalanine:

- L-Leucyl-L-phenylalanine
- D-Leucyl-D-phenylalanine
- L-Leucyl-D-phenylalanine

- D-Leucyl-L-phenylalanine

The stereochemistry of the constituent amino acids is critical as it dictates the three-dimensional conformation of the dipeptide, which in turn profoundly influences its biological activity and interaction with other chiral molecules such as enzymes and receptors. The L-L isomer is the most common form found in nature.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of L-Leucyl-L-phenylalanine is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Appearance	Solid	
Melting Point	218-220 °C; 270-275 °C (decomposes)	
Solubility	Water: 4 mg/mL (14.37 mM); Ethanol: 1.11 mg/mL (3.99 mM); DMSO: < 1 mg/mL (insoluble or slightly soluble)	[2]
pKa (predicted)	pKa1 (carboxyl): ~3.1; pKa2 (amino): ~8.0	(Predicted values based on constituent amino acids)
Isoelectric Point (pI) (predicted)	~5.55	(Calculated based on predicted pKa values)

The solubility data indicates that L-Leucyl-L-phenylalanine has moderate aqueous solubility, which is an important consideration for its use in biological assays and as a potential drug candidate. Its zwitterionic nature at physiological pH, due to the presence of both an acidic carboxyl group and a basic amino group, influences its solubility and interaction with biological membranes.

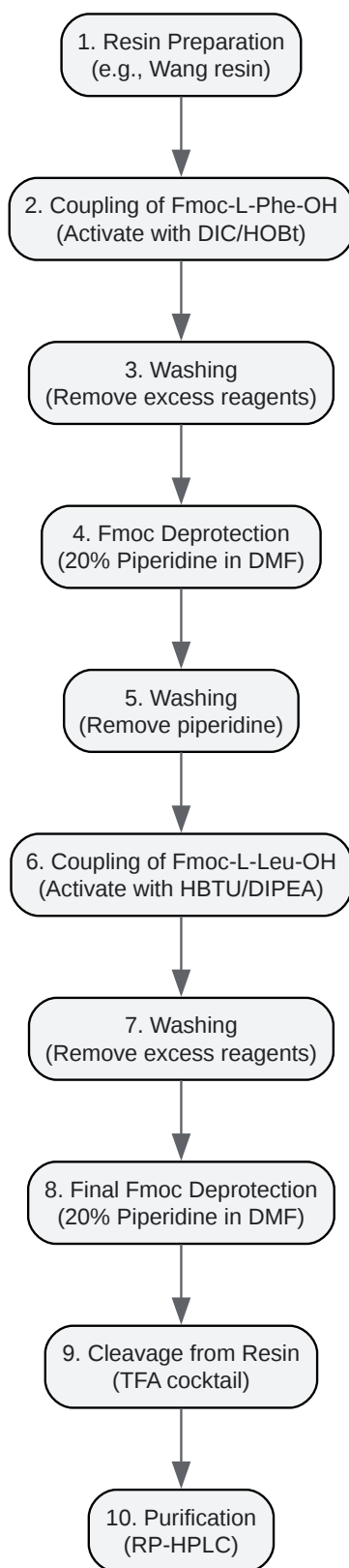
Synthesis and Purification

The synthesis of Leucyl-phenylalanine is a cornerstone of peptide chemistry, typically achieved through either solid-phase or solution-phase methods. The key to a successful synthesis lies in the strategic use of protecting groups to prevent unwanted side reactions.[4][5]

4.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for synthesizing peptides due to its efficiency and amenability to automation.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][8][9]

Workflow for Fmoc-based SPPS of L-Leucyl-L-phenylalanine:



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Caption: Workflow for Solid-Phase Peptide Synthesis of Leu-Phe.

Detailed Protocol for Fmoc-SPPS of L-Leucyl-L-phenylalanine:

Materials:

- Wang resin
- Fmoc-L-Phe-OH
- Fmoc-L-Leu-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[[10](#)]
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
- First Amino Acid Coupling (L-Phenylalanine):

- Pre-activate Fmoc-L-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.
- Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
- Causality: The use of DIC/HOBt as coupling agents forms a reactive ester with the carboxyl group of Fmoc-L-Phe-OH, facilitating its attachment to the hydroxyl groups of the Wang resin.[\[11\]](#)
- Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
 - Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus, exposing the free amine for the next coupling step.[\[12\]](#)
- Washing: Wash the resin as in step 3.
- Second Amino Acid Coupling (L-Leucine):
 - Pre-activate Fmoc-L-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Causality: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester, while DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.[\[10\]](#)[\[13\]](#)
- Washing: Wash the resin as in step 3.
- Final Fmoc Deprotection: Repeat step 4.

- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
 - Causality: TFA is a strong acid that cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage.
- Peptide Precipitation and Purification:
 - Filter the resin and collect the TFA solution.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2. Purification and Characterization

RP-HPLC Protocol:

- Column: C18 column (e.g., 5 μ m, 4.6 x 250 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Detection: UV at 220 nm and 254 nm.

Characterization:

- Mass Spectrometry (MS): To confirm the molecular weight (Expected $[M+H]^+$: 279.17).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

Biological Activity and Applications

Leucyl-phenylalanine and its derivatives have been investigated for a variety of biological activities and applications.

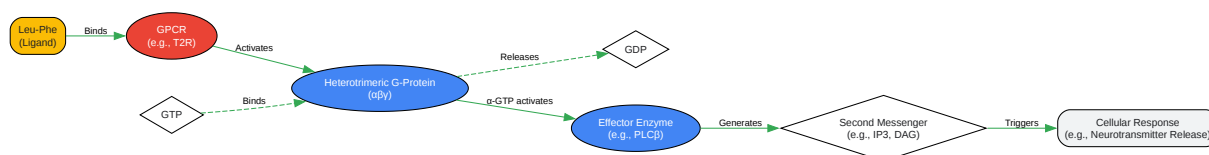
5.1. Taste Receptor Agonism

L-Leu-L-Phe is known to elicit a bitter taste in humans. This property makes it a valuable tool for studying the mechanisms of bitter taste perception. It acts as an agonist for specific G protein-coupled receptors (GPCRs) of the T2R family, which are responsible for detecting bitter compounds.

5.2. Pharmaceutical and Research Applications

- Drug Development: Dipeptides and their derivatives can serve as building blocks for more complex peptide-based drugs.^[14] The physicochemical properties of Leu-Phe can be modulated to improve the pharmacokinetic profiles of therapeutic peptides. For instance, modifying the peptide backbone or side chains can enhance stability against enzymatic degradation.^[14] The incorporation of fluorinated phenylalanine can also improve the biophysical and chemical properties of bioactive peptides.^[15]
- Neuroscience Research: Some studies explore the effects of dipeptides on neurotransmitter systems.^[14]
- Metabolic Studies: As a product of protein digestion, Leu-Phe is relevant in studies of protein metabolism and nutrition.^[14]
- Chemotaxis: While not Leu-Phe itself, the related N-formylated tripeptide, N-Formylmethionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for neutrophils and other phagocytic cells, acting through formyl peptide receptors (FPRs), which are also GPCRs.^{[16][17]} This highlights the principle that small modifications to a peptide's structure can dramatically alter its biological function.

Signaling Pathway for a Generic GPCR Activation:



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Caption: Generalized GPCR signaling cascade initiated by a ligand.

Experimental Protocol: In Vitro GPCR Activation Assay

To quantitatively assess the ability of Leucyl-phenylalanine to activate a specific GPCR (e.g., a bitter taste receptor expressed in a cell line), a luminescence-based reporter assay can be employed. The IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) assay is a modern, accessible method for this purpose.^{[18][19][20]}

Objective: To determine the potency (EC₅₀) and efficacy of L-Leucyl-L-phenylalanine in activating a target GPCR.

Principle: This assay utilizes split NanoLuciferase technology. The GPCR is fused to one subunit (e.g., LgBiT), and a conformation-specific binder that recognizes the activated state of the GPCR (e.g., a G-protein or a nanobody) is fused to the other subunit (SmBiT). Ligand-induced activation of the GPCR causes the two subunits to come into proximity, reconstituting the active luciferase enzyme and generating a quantifiable light signal.^{[18][19]}

Materials:

- HEK293T cells transiently transfected to express the target GPCR-LgBiT and SmBiT-G-protein fusion constructs.
- L-Leucyl-L-phenylalanine stock solution (e.g., 10 mM in water).

- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Nano-Glo® Live Cell Reagent (Promega).
- White, opaque 96-well microplates.
- Luminometer.

Procedure:

- Cell Preparation:
 - Culture and transfect HEK293T cells with the appropriate plasmids 24-48 hours before the assay.
 - On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2×10^5 cells/mL).
- Ligand Preparation:
 - Perform a serial dilution of the L-Leucyl-L-phenylalanine stock solution in assay buffer to create a range of concentrations (e.g., from 1 μ M to 10 mM). Include a buffer-only control (no ligand).
- Assay Execution:
 - Add 50 μ L of the cell suspension to each well of the 96-well plate.
 - Add 50 μ L of the serially diluted L-Leucyl-L-phenylalanine solutions (or control) to the respective wells.
 - Incubate the plate at room temperature for 10-15 minutes to allow for receptor activation.
- Signal Detection:
 - Prepare the Nano-Glo® reagent according to the manufacturer's instructions.
 - Add 25 μ L of the reagent to each well.

- Incubate for 3-5 minutes at room temperature, protected from light.
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (no ligand control) from all readings.
 - Plot the luminescence intensity against the logarithm of the L-Leucyl-L-phenylalanine concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy.

Self-Validation: The inclusion of a known agonist for the target receptor as a positive control is crucial to validate the assay's performance. A non-transfected cell line should be used as a negative control to ensure the signal is specific to the expressed receptor.

Conclusion

Leucyl-phenylalanine is a dipeptide of significant interest due to its defined chemical structure, stereoisomeric properties, and diverse biological activities. This guide has provided a detailed technical overview, from its fundamental physicochemical properties to its synthesis and application in advanced biochemical assays. The provided protocols, grounded in established chemical principles, offer a practical framework for researchers. As the fields of peptidomimetics and peptide-based therapeutics continue to expand, a thorough understanding of foundational molecules like Leucyl-phenylalanine will remain essential for innovation in drug discovery and development.

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